2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxopyrimidin-1(6H)-yl)-N-mesitylacetamide
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Overview
Description
2-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxopyrimidin-1(6H)-yl)-N-mesitylacetamide is a complex organic compound that features a pyrazole ring, a pyrimidine ring, and a mesitylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxopyrimidin-1(6H)-yl)-N-mesitylacetamide typically involves multi-step organic synthesis. Here is a general outline of the synthetic route:
Formation of 3,5-Dimethyl-1H-pyrazole: This can be synthesized by the condensation of acetylacetone with hydrazine hydrate under acidic conditions.
Synthesis of 4-Ethyl-6-oxopyrimidine: This intermediate can be prepared by the cyclization of ethyl acetoacetate with urea in the presence of a base.
Coupling Reaction: The 3,5-dimethyl-1H-pyrazole is then coupled with the 4-ethyl-6-oxopyrimidine under suitable conditions to form the pyrazolyl-pyrimidine intermediate.
Introduction of Mesitylacetamide Group: The final step involves the acylation of the pyrazolyl-pyrimidine intermediate with mesityl chloride in the presence of a base like triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the pyrimidine ring, potentially converting the oxo
Properties
IUPAC Name |
2-[2-(3,5-dimethylpyrazol-1-yl)-4-ethyl-6-oxopyrimidin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O2/c1-7-18-11-20(29)26(22(23-18)27-17(6)10-16(5)25-27)12-19(28)24-21-14(3)8-13(2)9-15(21)4/h8-11H,7,12H2,1-6H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBCCHHWIJPRMLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)N(C(=N1)N2C(=CC(=N2)C)C)CC(=O)NC3=C(C=C(C=C3C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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